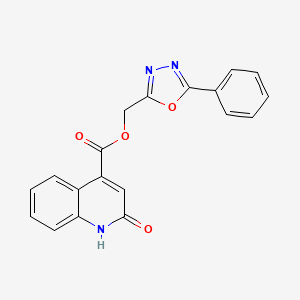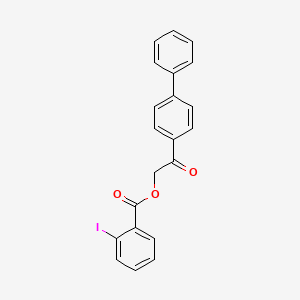![molecular formula C21H14FN3O2S B5172251 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5172251.png)
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide, also known as BF-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of carbonothioylamino benzamides and has been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, this compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. In addition, this compound has been found to possess low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to investigate the potential of this compound as a cancer therapeutic agent. In addition, the anti-inflammatory properties of this compound make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to investigate the potential of this compound in these diseases. Finally, the development of more soluble analogs of this compound can improve its efficacy and make it a more suitable candidate for clinical trials.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound is a relatively simple and efficient process, and it has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Further studies are needed to investigate the potential of this compound as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to yield 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to yield the final product, this compound. The synthesis of this compound has been reported in several scientific papers and has been found to be a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Several studies have reported the inhibitory effect of this compound on the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-15-10-8-13(9-11-15)19(26)25-21(28)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIIJAYFZUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)


![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)